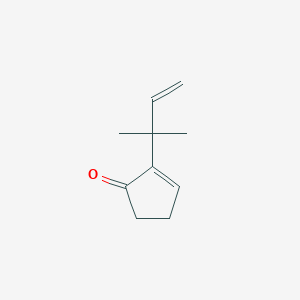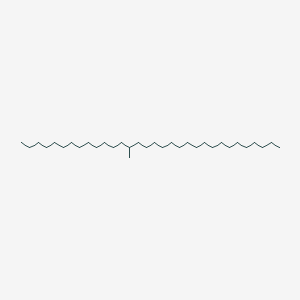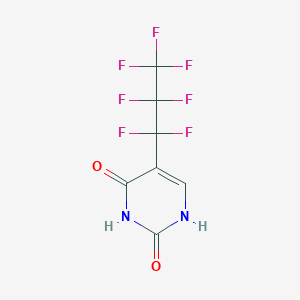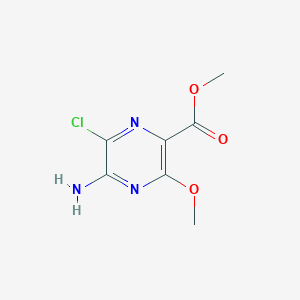
2-(2-Methylbut-3-en-2-yl)cyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylbut-3-en-2-yl)cyclopent-2-en-1-one is an organic compound with the molecular formula C11H16O. It is also known as cis-Jasmone, a naturally occurring compound found in jasmine oil and other essential oils. This compound is characterized by its cyclopentenone structure, which includes a five-membered ring with a ketone group and an alkene side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylbut-3-en-2-yl)cyclopent-2-en-1-one can be achieved through various methods. One common approach involves the Claisen condensation of unsaturated diesters followed by decarboxylation and isomerization . Another method includes the acid-catalyzed dehydration of cyclopentanediols . Additionally, the Nazarov cyclization reaction from divinyl ketones and the Saegusa–Ito oxidation from cyclopentanones are also employed .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials and the desired purity of the final product. The process often includes purification steps such as distillation and recrystallization to ensure high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methylbut-3-en-2-yl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkene side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(2-Methylbut-3-en-2-yl)cyclopent-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the fragrance industry due to its pleasant aroma and in the synthesis of flavoring agents.
Mécanisme D'action
The mechanism of action of 2-(2-Methylbut-3-en-2-yl)cyclopent-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s ketone group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the alkene side chain can undergo reactions that modify the compound’s biological effects. These interactions can lead to changes in cellular processes, contributing to the compound’s observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
cis-Jasmone: A stereoisomer of 2-(2-Methylbut-3-en-2-yl)cyclopent-2-en-1-one with similar properties.
Cyclopentenone: A related compound with a similar cyclopentenone structure but lacking the alkene side chain.
Jasmone: Another related compound found in jasmine oil with a similar structure but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and its natural occurrence in essential oils. This combination of features contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
58729-30-9 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
2-(2-methylbut-3-en-2-yl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-4-10(2,3)8-6-5-7-9(8)11/h4,6H,1,5,7H2,2-3H3 |
Clé InChI |
FCNVPEIUTOFCII-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C=C)C1=CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl[(1-cyclopentyloct-1-YN-3-YL)oxy]dimethylsilane](/img/structure/B14614161.png)
![1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]-](/img/structure/B14614164.png)

![Trimethyl{[9-(trimethylsilyl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14614175.png)
![5-Decyl-2-[4-(heptyloxy)-phenyl]-pyrimidine](/img/structure/B14614186.png)
![3-Methyl-4-[4-(trifluoromethyl)benzene-1-sulfonyl]but-2-en-1-ol](/img/structure/B14614200.png)

![6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one](/img/structure/B14614212.png)



![3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl-](/img/structure/B14614245.png)
